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Compound of Interest

Compound Name: 1,3,5-Trimethyladamantane

Cat. No.: B123903

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data
for 1,3,5-trimethyladamantane (C13H22, MW: 178.31 g/mol ), a saturated tricyclic
hydrocarbon. The unique cage-like structure of the adamantane core and its derivatives makes
them valuable building blocks in medicinal chemistry and materials science. Accurate
spectroscopic characterization is therefore essential for confirming structure and purity. This
document summarizes the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) data for 1,3,5-trimethyladamantane and outlines the general
experimental protocols for obtaining such data.

Data Presentation

The following tables summarize the available quantitative spectroscopic data for 1,3,5-
trimethyladamantane.

Table 1: 13C NMR Spectroscopic Data
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Chemical Shift (6) ppm

Carbon Type

Data not explicitly found in search results

C (quaternary)

Data not explicitly found in search results

CH (methine)

Data not explicitly found in all search results

CHz (methylene)

Data not explicitly found in search results

CHs (methyl)

Note: A general 3C NMR spectrum is available on PubChem, but specific peak assignments

were not found in the search results. Further analysis would be required to assign the specific

chemical shifts.

Table 2: Mass Spectrometry (MS) Data

m/z Interpretation

178 Molecular lon (M™)[1][2][3]
163 [M - CH3]*

107 Further fragmentation

Additional fragmentation peaks are visible in the
mass spectrum but are not individually listed

here.

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm—?)

Vibration Mode

~2950-2850 C-H stretch (alkane)
~1465 CHz scissoring
~1380 CHs bending

Note: A specific IR spectrum for 1,3,5-trimethyladamantane was not found. The data

presented are characteristic absorptions for alkanes and methyl groups.
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Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality, reproducible
spectroscopic data. The following are generalized procedures for the spectroscopic analysis of
1,3,5-trimethyladamantane, based on standard methods for adamantane derivatives and
hydrocarbons.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon and proton environments in the 1,3,5-
trimethyladamantane molecule.

Methodology:

o Sample Preparation: A small quantity (typically 5-25 mg) of 1,3,5-trimethyladamantane is
dissolved in a deuterated solvent (e.g., chloroform-d, CDCIs) in a standard 5 mm NMR tube.
Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing
(0.00 ppm).

 Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used to acquire
the spectra.

» 1H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Key
parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a
relaxation delay that allows for full relaxation of all protons, and a spectral width that
encompasses all proton resonances.

e 13C NMR Acquisition: A proton-decoupled 3C NMR spectrum is acquired. Due to the lower
natural abundance of the 13C isotope, a greater number of scans and a longer relaxation
delay are typically required compared to *H NMR.

o Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to
generate the NMR spectrum. The spectrum is then phased, baseline corrected, and
referenced to the internal standard.

Mass Spectrometry (MS)
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Objective: To determine the molecular weight and fragmentation pattern of 1,3,5-
trimethyladamantane.

Methodology:

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct
insertion probe or, more commonly, through a gas chromatograph (GC-MS) for separation
from any impurities. For GC-MS, a dilute solution of the compound in a volatile solvent is
injected into the GC.

lonization: Electron lonization (EIl) is a common method for analyzing alkanes. In the ion
source, the sample molecules are bombarded with a high-energy electron beam (typically 70
eV), leading to the formation of a molecular ion (a radical cation) and subsequent
fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or magnetic sector).

Detection: An electron multiplier or other suitable detector records the abundance of each ion
at a specific m/z value.

Data Analysis: The output is a mass spectrum, which is a plot of relative ion abundance
versus m/z. The peak with the highest m/z value often corresponds to the molecular ion, and
the other peaks represent fragment ions.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 1,3,5-trimethyladamantane. As a
saturated hydrocarbon, the IR spectrum is expected to be relatively simple, showing
characteristic C-H stretching and bending vibrations.

Methodology:

o Sample Preparation: Since 1,3,5-trimethyladamantane is a solid or oil at room temperature,
it can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr) or as a solution
in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., carbon
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tetrachloride, CCls). For a solid, a KBr pellet can also be prepared by grinding a small
amount of the sample with dry KBr powder and pressing it into a transparent disk.

 Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to obtain the
spectrum.

o Data Acquisition: A background spectrum (of the salt plates, solvent, or KBr pellet alone) is
first recorded. The sample is then placed in the beam path, and the sample spectrum is
acquired. The instrument's software automatically subtracts the background from the sample
spectrum to produce the final IR spectrum.

o Data Analysis: The spectrum is a plot of transmittance or absorbance versus wavenumber (in
cm~1). The positions and intensities of the absorption bands are correlated with specific
molecular vibrations to identify the functional groups present.

Mandatory Visualization

The following diagram illustrates the general workflow for obtaining and analyzing
spectroscopic data for a chemical compound like 1,3,5-trimethyladamantane.

Spectroscopic Analysis Data Acquisition & Processing
IR Spectrometer IR Spectrum
Sample Preparation Structural Elucidation
1,3,5-Trimethyladamantane > Mass Spectrometer > Mass Spectrum : Confirmed Structure

> NMR Spectrometer »| NMR Spectra (1H, 13C)

Click to download full resolution via product page
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General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact
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